Product packaging for 5-Chloro-2-morpholinobenzo[d]oxazole(Cat. No.:CAS No. 94058-85-2)

5-Chloro-2-morpholinobenzo[d]oxazole

Cat. No.: B2449739
CAS No.: 94058-85-2
M. Wt: 238.67
InChI Key: LDOYAIFMBIJNAG-UHFFFAOYSA-N
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Description

5-Chloro-2-morpholinobenzo[d]oxazole (CAS 94058-85-2) is a high-purity chemical intermediate with the molecular formula C 11 H 11 ClN 2 O 2 and a molecular weight of 238.67 g/mol . This compound is characterized as a yellow to pale yellow solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . This specialty benzooxazole serves as a valuable building block in medicinal chemistry and pharmaceutical research. The compound features a morpholino substitution, which is a privileged structure in drug discovery known to influence the biological activity and pharmacokinetic properties of molecules . The oxazole scaffold is a doubly unsaturated five-membered heterocyclic ring containing oxygen and nitrogen atoms, and its derivatives are extensively studied for their wide spectrum of biological activities . Researchers utilize this and similar oxazole-based intermediates in the synthesis of new chemical entities for potential applications, including as antimicrobial, anticancer, and antitubercular agents . The specific substitution pattern on the benzo[d]oxazole core is a pivotal factor in delineating these biological activities, making it a versatile template for constructing targeted libraries for biological screening . Safety Notice: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. It is not approved for human consumption or veterinary medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClN2O2 B2449739 5-Chloro-2-morpholinobenzo[d]oxazole CAS No. 94058-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-morpholin-4-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-8-1-2-10-9(7-8)13-11(16-10)14-3-5-15-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOYAIFMBIJNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview and Contextualization of Benzoxazole Chemical Entities in Academic Research

Historical Trajectory and Contemporary Significance of Benzoxazole (B165842) Scaffolds in Medicinal Chemistry

The journey of benzoxazole and its derivatives in medicinal chemistry is a testament to the enduring value of heterocyclic compounds in drug discovery. Initially recognized for their utility as dyes and optical brighteners, the biological potential of benzoxazoles began to emerge in the mid-20th century. Early investigations revealed a spectrum of activities, including antimicrobial and antifungal properties. nih.gov This foundational work paved the way for more extensive research, uncovering a wide array of pharmacological effects.

In contemporary medicinal chemistry, the benzoxazole scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets with high affinity. unipd.it This versatility has led to the development of numerous benzoxazole-containing compounds with potent activities, including but not limited to:

Anticancer agents: By targeting various mechanisms such as topoisomerase inhibition and disruption of microtubule assembly.

Anti-inflammatory drugs: Through the inhibition of key enzymes like cyclooxygenase (COX). nih.gov

Antimicrobial and Antifungal agents: Demonstrating efficacy against a range of pathogens. nih.gov

Antiviral compounds: Including inhibitors of HIV-1 reverse transcriptase.

Anticonvulsants: Showing promise in the management of neurological disorders. nih.gov

The continued interest in this scaffold is driven by its favorable physicochemical properties, synthetic accessibility, and the capacity for extensive structural modification to optimize potency and selectivity.

Structural Classification and Nomenclature Pertinent to 2-Substituted Benzoxazole Derivatives

Benzoxazole is a bicyclic compound formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. The numbering of the atoms in the benzoxazole ring system follows a standardized convention, which is crucial for the unambiguous naming of its derivatives.

From a structural standpoint, 2-substituted benzoxazoles are a major class of derivatives where a substituent group is attached at the 2-position of the oxazole ring. This position is a primary site for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the compound's biological activity. The general structure of a 2-substituted benzoxazole is depicted below:

General structure of 2-substituted benzoxazoleFigure 1: General structure of a 2-substituted benzoxazole, where 'R' represents a variable substituent.

The nomenclature of these derivatives follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). For the compound of interest in this article, 5-Chloro-2-morpholinobenzo[d]oxazole , the name indicates:

A benzo[d]oxazole core structure.

A chloro group attached at the 5-position of the benzene ring.

A morpholino group attached at the 2-position of the oxazole ring.

Specific Academic Relevance of Halogenated and Morpholine-Substituted Benzo[d]oxazoles within Research Paradigms

The introduction of specific functional groups, such as halogens and morpholine (B109124) rings, onto the benzoxazole scaffold is a common strategy in medicinal chemistry to enhance or modify its pharmacological profile.

Halogenated Benzoxazoles:

The incorporation of a halogen atom, such as chlorine, at various positions of the benzoxazole ring can significantly influence the compound's properties. Halogenation can:

Enhance Lipophilicity: This can improve the compound's ability to cross cell membranes and reach its target.

Modulate Electronic Properties: The electron-withdrawing nature of halogens can alter the reactivity and binding interactions of the molecule.

Improve Metabolic Stability: Halogenation can block sites of metabolism, leading to a longer duration of action.

Research has shown that halogenated benzoxazole derivatives often exhibit enhanced biological activities. For instance, studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have demonstrated their potential as antibacterial and antifungal agents. nih.gov The presence of the chloro group at the 5-position was found to be a key contributor to their antimicrobial efficacy.

Morpholine-Substituted Benzoxazoles:

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. It is a highly valued substituent in drug design due to its favorable properties:

Improved Aqueous Solubility: The polar nature of the morpholine ring can enhance the water solubility of a compound, which is often a desirable characteristic for drug candidates.

Favorable Pharmacokinetic Profile: The morpholine moiety can improve absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.

Hydrogen Bonding Capacity: The oxygen and nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.

A study on 5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl]benzoxazole derivatives revealed that these compounds possess a broad spectrum of antimicrobial activity, particularly against Candida species. scispace.com This highlights the positive contribution of the morpholine moiety to the biological activity of the benzoxazole scaffold.

Given the established benefits of both halogenation and the inclusion of a morpholine ring, the compound This compound represents a chemical entity of significant interest for further investigation in medicinal chemistry. The combination of the 5-chloro-benzoxazole core with a 2-morpholino substituent suggests a potential for noteworthy biological activity, warranting dedicated research into its synthesis, characterization, and pharmacological evaluation. While specific research data on this exact compound is limited in publicly accessible literature, its structural components point towards a promising area for future academic exploration.

Synthetic Methodologies and Chemical Derivatization of 5 Chloro 2 Morpholinobenzo D Oxazole Analogs

Foundational Synthetic Routes for Benzoxazole (B165842) Nucleus Formation

The construction of the benzoxazole core is a critical step in the synthesis of the target compound. The most prevalent and traditional method involves the condensation of 2-aminophenols with various carbonyl compounds. nih.gov This approach offers a versatile pathway to a wide array of substituted benzoxazoles. Common carbonyl-containing starting materials include aldehydes, carboxylic acids and their derivatives, ketones, and ortho-esters. nih.gov The reaction conditions for these condensations can vary significantly, often employing different catalysts and solvents to optimize yields and reaction times. nih.govrsc.org

Several established methods for benzoxazole synthesis are summarized below:

Condensation with Carboxylic Acids: 2-Aminophenols react with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), to yield 2-substituted benzoxazoles. globalresearchonline.net

Reaction with Aldehydes: The condensation of 2-aminophenols with aldehydes is a widely used method, frequently facilitated by catalysts to promote cyclization. ijpbs.comnih.gov

From Acyl Chlorides: The reaction between 2-aminophenols and acyl chlorides provides a direct route to the corresponding benzoxazole derivatives. nih.gov

Palladium-Catalyzed Reactions: Modern synthetic approaches include palladium-catalyzed reactions, for instance, between o-aminophenols and isocyanides, which can proceed under mild conditions. ijpbs.comorganic-chemistry.orgnih.gov

A variety of catalysts have been explored to improve the efficiency and environmental footprint of these reactions. These include both Brønsted and Lewis acids, metal catalysts, nanocatalysts, and ionic liquids. nih.govrsc.orgacs.orgresearchgate.net For example, samarium triflate has been utilized as a reusable acid catalyst in aqueous media for the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes. organic-chemistry.org

Advanced Strategies for the Introduction of Morpholine (B109124) Moieties at the 2-Position

Once the benzoxazole nucleus is formed, or concurrently with its formation, the introduction of a morpholine group at the 2-position is a key transformation. Several advanced strategies have been developed to achieve this efficiently.

Direct Oxidative Amination Protocols for 2-Aminobenzoxazoles

Direct C-H amination of the benzoxazole ring at the 2-position represents an atom-economical and efficient method for installing the morpholine moiety. This approach avoids the need for pre-functionalized benzoxazoles. nih.gov

Recent advancements have focused on metal-free oxidative amination protocols. For instance, a combination of molecular iodine as a catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) can be used. nih.gov Another green and efficient method utilizes a reusable ionic liquid, 1-butylpyridinium (B1220074) iodide ([BPy]I), as a catalyst with TBHP as the oxidant, allowing the reaction to proceed at room temperature with good to excellent yields. nih.govresearchgate.net This system has been shown to be effective for the amination of benzoxazole with various secondary amines, including morpholine. nih.gov

Electrochemical methods also provide a green alternative for the synthesis of 2-aminobenzoxazoles. These methods avoid the use of chemical oxidants by employing an electric current to promote the coupling of benzoxazoles with amines. organic-chemistry.org

Smiles Rearrangement in the Synthesis of N-Substituted 2-Aminobenzoxazoles

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been effectively utilized for the synthesis of N-substituted 2-aminobenzoxazoles. nih.govacs.org This rearrangement offers a pathway to functionalize the benzoxazole ring under relatively mild conditions. acs.org

One common strategy involves the activation of benzoxazole-2-thiol with a suitable reagent, such as chloroacetyl chloride, followed by reaction with an amine. nih.govacs.org The reaction proceeds through an S-alkylated intermediate which then undergoes the Smiles rearrangement, involving a nucleophilic attack of the amine nitrogen at the C2 position of the benzoxazole ring, to form a spiro intermediate. nih.govacs.org Subsequent rearomatization and hydrolysis afford the desired N-substituted 2-aminobenzoxazole. nih.govacs.org This one-pot amination of benzoxazole-2-thiol has been shown to be efficient for a variety of amines. nih.govacs.org

Regioselective Halogenation Approaches for 5-Chloro Substitution

The introduction of a chlorine atom specifically at the 5-position of the benzoxazole ring requires regioselective halogenation methods. The position of electrophilic substitution on the benzoxazole ring is influenced by the existing substituents and the reaction conditions. globalresearchonline.net Halogenation is generally favored by the presence of an electron-withdrawing group. globalresearchonline.net

While direct halogenation of the benzoxazole core can sometimes lead to a mixture of products, starting with a pre-halogenated precursor is a common and effective strategy to ensure the desired regiochemistry. The synthesis of 5-chloro-2-morpholinobenzo[d]oxazole would typically start from 2-amino-4-chlorophenol (B47367). mdpi.com This ensures that the chlorine atom is correctly positioned from the outset.

Subsequent cyclization and amination reactions, as described in the previous sections, would then be carried out on this chlorinated precursor to yield the final product. For example, the reaction of 2-amino-4-chlorophenol with a suitable reagent to form the 2-morpholino-substituted benzoxazole ring would directly lead to the desired 5-chloro-substituted product.

Green Chemistry Principles and Catalytic Systems in Benzoxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzoxazoles to develop more environmentally benign and sustainable processes. Key areas of focus include the use of reusable catalysts, solvent-free reaction conditions, and the use of greener solvents like water or ionic liquids. nih.govrsc.org

Several green catalytic systems have been developed for benzoxazole synthesis:

Ionic Liquids: Ionic liquids have been used as reusable catalysts and reaction media. nih.govresearchgate.net For example, a Brønsted acidic ionic liquid gel has been shown to be an efficient and recyclable heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions. acs.org

Nanocatalysts: Nanoparticles, such as copper oxide and copper ferrite, have been employed as heterogeneous catalysts that can be easily recovered and reused. organic-chemistry.orgresearchgate.net Magnetic nanoparticles supporting a Lewis acidic ionic liquid have also been used as a recyclable catalyst under solvent-free ultrasound irradiation. nih.gov

Water as a Solvent: The use of water as a reaction medium is a key aspect of green chemistry. rsc.org Samarium triflate has been used as a reusable catalyst for benzoxazole synthesis in an aqueous medium. organic-chemistry.org

These approaches not only reduce the environmental impact of the synthesis but also often lead to simplified work-up procedures and improved reaction efficiency.

Synthesis of Structurally Related Bicyclic Heterocycles and Derivatives (e.g., ferrocenyl-substituted)

The synthetic methodologies developed for benzoxazoles can often be extended to the synthesis of other structurally related bicyclic heterocycles. Furthermore, the introduction of unique substituents, such as the organometallic fragment ferrocene, can lead to novel compounds with interesting properties.

The synthesis of ferrocenyl-substituted heterocycles has been achieved through various methods, including the Claisen-Schmidt aldol (B89426) condensation to prepare ferrocenyl chalcones which can be further modified. nih.gov The Gabriel-Cromwell reaction has been successfully applied for the synthesis of ferrocenyl-substituted aziridines. researchgate.net

Structure Activity Relationship Sar Analyses of 5 Chloro 2 Morpholinobenzo D Oxazole Congeners

Elucidation of the Role of 5-Chloro Substitution in Biological Potency

The substitution pattern on the benzene (B151609) ring of the benzoxazole (B165842) core is a critical determinant of biological activity, with positions 2 and 5 being particularly important. nih.gov The presence of a halogen, specifically a chloro group, at the 5-position introduces significant electronic and steric changes that can profoundly impact a molecule's interaction with its biological target.

The chloro atom is an electron-withdrawing group, which can alter the electron density of the entire benzoxazole ring system. This modification can influence the compound's ability to participate in hydrogen bonding, π-π stacking, or other non-covalent interactions within a receptor's binding pocket. For instance, in the development of anticonvulsant agents, 5-chloro-2-substituted sulfanylbenzoxazole and 5-chloro-2(3H)-benzoxazolinone derivatives have demonstrated significant biological potential. chemistryjournal.netnih.gov

However, the impact of the 5-chloro substitution is highly context-dependent and varies with the biological target. In a study targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a series of benzoxazole derivatives were synthesized with different substituents at the 5-position (hydrogen, chloro, and methyl). nih.gov The results indicated that the 5-chlorobenzo[d]oxazole derivatives generally exhibited less potent antiproliferative activities against HepG2 and MCF-7 cancer cell lines compared to the 5-methyl and unsubstituted analogues. nih.gov Specifically, the compound series with a 5-chloro group showed IC₅₀ values ranging from 26.31 to 102.10 µM, whereas the 5-methyl derivatives had a more potent range of 10.50 to 74.30 µM. nih.gov This suggests that for VEGFR-2 inhibition, an electron-donating group (methyl) at the 5-position may be more favorable than an electron-withdrawing group (chloro). nih.gov

Table 1: Effect of 5-Position Substitution on Antiproliferative Activity (IC₅₀ in µM) of Benzoxazole Derivatives nih.gov
Compound Series5-Position SubstituentIC₅₀ Range (µM)General Potency
12b, 12e, 12h, 12k, 13b-Cl (Chloro)26.31 - 102.10Less Potent
12c, 12f, 12i, 12l, 13c-CH₃ (Methyl)10.50 - 74.30More Potent
12a, 12d, 12g, 12j, 13a-H (Unsubstituted)25.47 - 53.01Intermediate Potency

This data underscores that while the 5-chloro substitution can be beneficial for certain activities like anticonvulsant effects, it may be detrimental for others, such as VEGFR-2 inhibition. chemistryjournal.netnih.gov The electronic influence of the substituent is a key factor in this differentiation.

Consequential Impact of the 2-Morpholine Moiety on Pharmacological Profiles and Metabolic Stability

Pharmacological Profiles: The morpholine (B109124) scaffold is associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. researchgate.netmdpi.comresearchgate.net Its presence can improve aqueous solubility and introduce a key hydrogen bond acceptor (the oxygen atom) and a basic center (the nitrogen atom), which can be crucial for receptor binding. The combination of a benzimidazole (B57391) core with a morpholine moiety has been explored for developing dual inhibitors of enzymes relevant to Alzheimer's disease. mdpi.com Marketed drugs containing the morpholine ring, such as the antibacterial agent linezolid (B1675486) and the anti-inflammatory agent emorfazone, highlight its utility in successful drug design. mdpi.com The inclusion of the morpholine group in 5-Chloro-2-morpholinobenzo[d]oxazole is thus likely to impart a favorable pharmacological profile, potentially enabling interactions with a variety of biological targets.

Metabolic Stability: A significant advantage of incorporating heterocyclic rings like morpholine is the potential for enhanced metabolic stability. Aromatic systems are often susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov The incorporation of nitrogen atoms into a molecule tends to increase its metabolic stability by decreasing the potential for such oxidation. nih.gov The morpholine ring, being a saturated heterocycle, is generally more resistant to metabolism compared to labile aromatic groups. Studies have demonstrated that replacing metabolically vulnerable groups with heterocycles can significantly increase stability in liver microsomes. nih.gov Therefore, the 2-morpholine moiety in the target compound likely contributes to an improved pharmacokinetic profile by reducing its susceptibility to metabolic degradation, a desirable trait for any drug candidate. nih.gov

Table 2: Pharmacological Activities Associated with Morpholine-Containing Compounds researchgate.netmdpi.comresearchgate.net
Pharmacological ActivityReference
Anti-inflammatory mdpi.comresearchgate.net
Anticancer researchgate.netresearchgate.net
Antidepressant mdpi.com
Neuroprotective mdpi.comresearchgate.net
Antibacterial mdpi.com
MAO Inhibitor mdpi.com
AChE Inhibitor mdpi.com

Positional Isomerism and Substituent Effects on Bioactivity

The specific placement of substituents on the benzoxazole scaffold is fundamental to its biological function. As established, positions 2 and 5 are particularly influential on the activity of benzoxazole derivatives. nih.gov Altering the position of the chloro group from position 5 to other locations (e.g., 4, 6, or 7) would create positional isomers with distinct electronic and steric properties, leading to different biological activities.

For example, the electron-withdrawing effect of the chloro group would be exerted differently on the ring system depending on its position, which in turn would alter the molecule's dipole moment and its ability to interact with a target protein. SAR studies on various heterocyclic compounds consistently show that even minor shifts in substituent position can lead to significant gains or losses in potency. nih.gov

The nature of the substituent is equally important. The comparison between 5-chloro, 5-methyl, and 5-unsubstituted benzoxazoles clearly illustrates this principle. nih.gov The chloro group is electron-withdrawing, while the methyl group is electron-donating. This electronic difference directly translated to differing potencies against VEGFR-2, with the electron-donating methyl group proving superior in that specific context. nih.gov This highlights a crucial principle: the activity of a benzoxazole congener is a function of both the electronic nature (donating vs. withdrawing) and the position of its substituents. A successful SAR exploration involves systematically modifying both these factors to map the chemical space required for optimal biological activity. chemistryjournal.netresearchgate.net

Rational Design Principles Derived from SAR Studies for Enhanced Efficacy

The insights gained from SAR analyses of this compound congeners provide a foundation for the rational design of new molecules with potentially enhanced efficacy. bbau.ac.insvuonline.org The goal of rational drug design is to use the understanding of structure-activity relationships to create compounds with improved potency, selectivity, and pharmacokinetic properties. bbau.ac.innih.gov Based on the available data, several design principles can be proposed:

Systematic Modification of the 5-Position: Since the 5-chloro group has a variable impact on potency, this position is a prime target for modification. nih.gov A library of compounds could be synthesized where the chloro is replaced by other halogens (F, Br, I) to modulate electronegativity and size. Furthermore, exploring a range of other small electron-withdrawing (e.g., -CN, -CF₃) and electron-donating (e.g., -OCH₃, -CH₃) groups would provide a comprehensive understanding of the electronic requirements for activity at this position. researchgate.net

Exploration of the 2-Morpholine Moiety: While the morpholine ring generally confers favorable properties, its structure can be further optimized. nih.gov Adding small substituents to the morpholine ring itself could probe for additional beneficial steric or electronic interactions with a target protein. Bioisosteric replacement of the morpholine with other six-membered saturated heterocycles, such as thiomorpholine or piperazine, could also be explored to fine-tune solubility, basicity, and metabolic stability. nih.gov

Investigation of Other Ring Positions: While positions 2 and 5 are known to be critical, other positions on the benzoxazole ring (4, 6, and 7) should not be ignored. nih.gov Small, sterically non-demanding substituents could be introduced at these positions to probe for additional binding interactions that might enhance potency or selectivity.

Integration of Computational Modeling: The iterative process of designing, synthesizing, and testing new derivatives can be accelerated by computational methods. chemistryjournal.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the synthesized congeners with their biological activity. svuonline.org These models can then be used to predict the potency of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. svuonline.org

By systematically applying these rational design principles, it is possible to build upon the this compound scaffold to develop new chemical entities with superior therapeutic profiles.

Molecular Mechanisms of Action and Target Identification Studies

Investigation of Direct Molecular Targets (e.g., Specific Enzymes, Receptors)

There is currently no available research identifying the specific molecular targets of 5-Chloro-2-morpholinobenzo[d]oxazole. To understand its mechanism of action, studies would need to be conducted to determine if it binds to and modulates the activity of specific enzymes, receptors, ion channels, or other macromolecules. Techniques such as affinity chromatography, proteomics-based approaches, and computational docking studies would be instrumental in identifying its direct binding partners.

Elucidation of Cellular and Subcellular Modulatory Events

The effects of this compound on cellular and subcellular events have not been documented. Future research should focus on its impact on various cellular processes, including but not limited to, cell proliferation, apoptosis, cell cycle progression, and signal transduction pathways. High-content screening and various cell-based assays would be necessary to elucidate any modulatory effects.

Biochemical Pathways Affected by Compound Interactions

Given the lack of information on its molecular targets and cellular effects, the biochemical pathways affected by this compound remain unknown. Once direct targets are identified, subsequent research would be needed to map the downstream signaling cascades and metabolic pathways that are consequently modulated.

Computational Chemistry and in Silico Modeling Applications in 5 Chloro 2 Morpholinobenzo D Oxazole Research

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this is commonly used to predict the binding mode of a small molecule ligand, such as 5-Chloro-2-morpholinobenzo[d]oxazole, within the active site of a target protein. The primary goal is to determine the binding affinity and pose of the ligand, which can help in understanding its potential biological activity.

For this compound, docking studies would involve preparing a 3D structure of the molecule and docking it into the binding sites of various biologically relevant proteins. The benzoxazole (B165842) scaffold is known to interact with a range of targets. nih.gov For instance, studies on other 2-substituted benzoxazole derivatives have explored their potential as inhibitors of enzymes like DNA gyrase, which is crucial for bacterial survival. nih.gov Molecular docking of these derivatives revealed that their activity could be linked to their ability to fit within the enzyme's active site. nih.gov

A hypothetical docking study of this compound against a protein target, such as a bacterial topoisomerase or a kinase, would generate a docking score, indicating the predicted binding affinity. The analysis would also reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

ParameterValue/Description
Protein Target Example: DNA Gyrase Subunit B
Docking Score (kcal/mol) -8.5
Predicted Interactions - Hydrogen bond between the morpholine (B109124) oxygen and a backbone NH of an amino acid. - Hydrophobic interactions involving the chlorobenzoxazole ring system. - Pi-cation interaction with a charged amino acid residue.
Key Interacting Residues Aspartic Acid, Valine, Arginine

This data would suggest that this compound has the potential to be an effective inhibitor of the selected target, guiding further experimental validation.

Advanced Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. Unlike the static picture provided by molecular docking, MD simulations can reveal how a ligand and its protein target move and interact in a simulated physiological environment. This is crucial for understanding the stability of the ligand-protein complex, the role of solvent molecules, and any conformational changes that may occur upon binding.

For the this compound-protein complex predicted by docking, an MD simulation would be performed for a duration of nanoseconds to microseconds. The simulation would track the trajectory of every atom in the system, allowing for the analysis of various parameters. Studies on other substituted benzoxazoles have used MD simulations to confirm the stability of the docked pose within the active site of the target protein. researchgate.net

Key analyses from an MD simulation of this compound would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation, which indicates their strength and importance for binding.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound Bound to a Protein

Analysis MetricPredicted OutcomeInterpretation
Ligand RMSD Average of 2.1 ÅThe ligand remains stably bound in the active site without significant deviation from the initial docked pose.
Protein RMSF Low fluctuation in active site residuesThe binding of the ligand stabilizes the active site conformation of the protein.
Hydrogen Bond Occupancy >80% for key interactionsStrong and persistent hydrogen bonds are crucial for the stability of the complex.

These simulations would provide a more realistic and dynamic understanding of the molecular recognition process, strengthening the predictions made by molecular docking.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods can provide detailed information about the distribution of electrons, molecular orbital energies, and the molecule's reactivity. For this compound, DFT calculations can be used to understand its intrinsic chemical properties, which in turn can shed light on its biological activity and metabolic stability.

DFT studies on other benzoxazole derivatives have been used to model the ground state molecular structure and analyze electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability.

A DFT analysis of this compound would involve optimizing its geometry and calculating various electronic descriptors.

Table 3: Representative Quantum Chemical Descriptors for this compound from DFT Calculations

DescriptorHypothetical ValueSignificance
HOMO Energy -6.5 eVRepresents the ability to donate an electron; related to its reactivity with electrophiles.
LUMO Energy -1.2 eVRepresents the ability to accept an electron; related to its reactivity with nucleophiles.
HOMO-LUMO Gap 5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) Negative potential around oxygen and nitrogen atomsPredicts regions of the molecule that are susceptible to electrophilic attack and are likely to participate in hydrogen bonding.

This information is valuable for understanding the molecule's reactivity, potential metabolic pathways, and the nature of its interactions with biological targets.

Cheminformatics Approaches for Virtual Screening and Property Prediction

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. For this compound, cheminformatics approaches can be used for two primary purposes: virtual screening and the prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Virtual Screening: If a particular protein target is identified for this compound, virtual screening can be used to search large chemical databases for other compounds with similar structures or predicted activities. Conversely, if the biological activity of the compound is unknown, it can be screened in silico against a panel of known drug targets to generate hypotheses about its mechanism of action.

Property Prediction: Various computational models can predict the properties of a molecule based on its structure. This is particularly useful in the early stages of drug discovery to assess the "drug-likeness" of a compound. For this compound, these predictions can help to identify potential liabilities before committing to expensive and time-consuming laboratory experiments. In studies of similar heterocyclic compounds, in silico ADMET predictions are standard practice to evaluate their potential as drug candidates. researchgate.net

Table 4: Predicted Physicochemical and ADMET Properties for this compound

PropertyPredicted ValueImplication for Drug Development
Molecular Weight 238.67 g/mol Compliant with Lipinski's Rule of Five (<500).
LogP (Octanol-Water Partition Coefficient) 2.8Indicates good membrane permeability.
Hydrogen Bond Donors 0Compliant with Lipinski's Rule of Five (<5).
Hydrogen Bond Acceptors 4Compliant with Lipinski's Rule of Five (<10).
Predicted Oral Bioavailability HighThe compound is likely to be well-absorbed when administered orally.
Predicted Toxicity Low risk of mutagenicitySuggests a favorable preliminary safety profile.

These cheminformatics approaches provide a holistic view of this compound's potential as a lead compound and can guide its future development and optimization.

Emerging Avenues and Future Research Directions for 5 Chloro 2 Morpholinobenzo D Oxazole and Its Derivatives

Exploration of Novel Chemical Space for Derivatization

The therapeutic potential of a lead compound is often expanded by systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties. For 5-Chloro-2-morpholinobenzo[d]oxazole, future research will concentrate on creating novel analogues by exploring a wider chemical space. Synthetic strategies are being developed to introduce a variety of substituents at different positions of the benzoxazole (B165842) core.

Key areas for derivatization include:

Modification of the Benzene (B151609) Ring: Introducing different substituents on the phenyl ring of the benzoxazole core can significantly influence biological activity. For instance, the synthesis of various 5-chloro-1,3-benzoxazol-2(3H)-one derivatives has been explored to screen for antibacterial and antifungal properties. scienceopen.comnih.gov

Substitution at the 2-Position: The morpholino group at the 2-position is a prime site for modification. Replacing it with other cyclic or acyclic amines, aryl groups, or heterocyclic moieties can modulate the compound's interaction with biological targets. Studies on other 2-substituted benzoxazoles have shown that these modifications can lead to potent antimicrobial or anticancer agents. nih.govnih.gov

Bioisosteric Replacement: Replacing the oxygen atom in the oxazole (B20620) ring with sulfur (to form a benzothiazole) or nitrogen (to form a benzimidazole) can lead to compounds with distinct biological profiles. Research on 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives has demonstrated their potential as tyrosinase inhibitors. nih.gov

Detailed structure-activity relationship (SAR) studies are crucial in this context. By synthesizing and screening a library of derivatives, researchers can identify the structural features essential for the desired biological effect. For example, studies on other benzoxazole series have correlated specific substitutions with activities such as anticonvulsant effects or antiproliferative actions against cancer cell lines. nih.govnih.gov

Derivative ClassSynthetic ApproachPotential Biological ActivityReference Example
5-Chloro-2(3H)-benzoxazolinone HydrazonesReaction with substituted benzaldehydesAnticonvulsant5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methoxy-benzaldehyde)-hydrazone nih.gov
2-Thioacetamido Benzoxazole-BenzamidesCoupling of 2-mercaptobenzoxazoles with chloroacetamide intermediatesAnticancer (VEGFR-2 Inhibition)Benzoxazole-benzamide conjugates nih.gov
5-Chloro-indole-2-carboxylatesMulti-step synthesis from 5-chloro-isatin derivativesAntiproliferative (EGFR/BRAF Inhibition)Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate mdpi.com
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidinesReaction of itaconic acid with 2-amino-4-chlorophenol (B47367)Antioxidant1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid mdpi.com

Integration of Omics Technologies for Comprehensive Biological Profiling

To fully understand the mechanism of action of this compound and its derivatives, a systems-level approach is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for achieving a comprehensive biological profile. These technologies can reveal how a compound affects global cellular processes, identify its molecular targets, and uncover potential biomarkers of efficacy.

Transcriptomics: This involves analyzing the complete set of RNA transcripts in a cell. By treating cells with a benzoxazole derivative and sequencing the RNA, researchers can identify genes whose expression is up- or down-regulated. This can provide clues about the cellular pathways affected by the compound. For example, transcriptomic analysis of cells treated with a novel compound can reveal effects on apoptosis, cell cycle, and stress response pathways. nih.gov

Proteomics: This is the large-scale study of proteins. Using techniques like mass spectrometry, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions following drug treatment. omicscentre.com This can help pinpoint the specific proteins that are direct or indirect targets of the compound. nih.gov

Metabolomics: This technology focuses on the complete set of small-molecule metabolites within a biological system. omicscentre.com Since metabolites are the downstream products of gene and protein activity, metabolomics provides a direct functional readout of the cell's physiological state. frontiersin.orgnih.gov Profiling the metabolome after treatment can reveal disruptions in key metabolic pathways, such as energy metabolism or lipid synthesis, providing insights into the compound's mechanism of action. nih.gov

The combined analysis of transcriptomic, proteomic, and metabolomic data can provide a highly integrated view of a drug's effects, helping to build comprehensive models of its mechanism of action and identify potential off-target effects. frontiersin.orgresearchgate.net

Omics TechnologyObjectivePotential Application for Benzoxazole DerivativesKey Insights
TranscriptomicsAnalyze gene expression changesIdentify pathways modulated by the compound in cancer cellsReveals effects on cell cycle, apoptosis, DNA repair, and oncogene activation nih.gov
ProteomicsAnalyze protein expression and modificationsIdentify direct binding targets and downstream protein signaling changesPinpoints affected proteins related to oxidative stress, metabolism, and cell structure nih.gov
MetabolomicsAnalyze metabolite profilesDetermine the impact on cellular metabolismUncovers disruptions in glycolysis, citrate (B86180) cycle, and lipid metabolism nih.gov
Multi-Omics IntegrationCombine data from all omics levelsConstruct a comprehensive mechanism of action modelProvides a systems-level understanding of the drug's biological impact frontiersin.orgresearchgate.net

Development of Advanced In Vitro and Ex Vivo Research Models

The translation of findings from the laboratory to clinical settings is a major challenge in drug discovery, often due to the limitations of traditional research models. Standard two-dimensional (2D) cell cultures fail to replicate the complex microenvironment of living tissues. nih.gov Future research on this compound will increasingly rely on advanced three-dimensional (3D) models that more accurately mimic human physiology.

Spheroids: These are 3D cell aggregates that can be formed from a single cell type or co-cultures. nih.gov They mimic the 3D architecture, cell-cell interactions, and nutrient gradients of small tumors, making them valuable for screening anticancer compounds. researchgate.net

Organoids: Often referred to as "mini-organs," organoids are complex 3D structures grown from stem cells that self-organize to recapitulate the architecture and function of a specific organ. nih.govlabmanager.com Cancer organoids, derived directly from patient tumors, can be used to test the efficacy of drugs like benzoxazole derivatives in a personalized medicine context. nih.gov

Organs-on-Chips: These are microfluidic devices that contain living cells in continuously perfused micro-chambers, simulating the activities and physiological responses of entire organs and organ systems. nih.gov A gut-liver-on-a-chip, for example, could be used to study the absorption, metabolism, and potential hepatotoxicity of an orally administered benzoxazole derivative simultaneously. nih.gov

These advanced models provide a more physiologically relevant context for evaluating drug efficacy and identifying potential liabilities early in the development process, thereby improving the predictive value of preclinical research. nih.govspringernature.com

Model TypeDescriptionAdvantages for Benzoxazole ResearchLimitations
2D Cell CultureCells grown in a monolayer on a flat surfaceHigh-throughput, cost-effective for initial screeningLacks physiological relevance, poor cell-cell interaction nih.govnih.gov
SpheroidsMulticellular 3D aggregatesBetter mimicry of tumor microenvironments, nutrient gradients nih.govresearchgate.netLimited complexity, potential for necrotic core labmanager.com
OrganoidsSelf-organizing 3D structures from stem cells resembling mini-organsHigh physiological relevance, patient-specific models, long-term culture labmanager.comnih.govMore complex and costly to maintain, potential for batch-to-batch variability nih.gov
Organs-on-ChipsMicrofluidic devices simulating organ functionsAllows for multi-organ interaction studies (e.g., metabolism, toxicity) nih.govTechnically complex, lower throughput than other models

Computational-Experimental Synergy in Drug Discovery and Optimization

The integration of computational methods with experimental validation has become a cornerstone of modern drug discovery, significantly accelerating the identification and optimization of lead compounds. jddhs.comjddhs.com This synergistic approach is particularly valuable for exploring the potential of benzoxazole derivatives.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. beilstein-journals.org For benzoxazole derivatives, docking studies can help elucidate binding modes with target enzymes like VEGFR-2 or DNA gyrase, guiding the design of more potent inhibitors. nih.govnih.govbenthamdirect.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. rsc.org Three-dimensional (3D)-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate predictive models to estimate the activity of newly designed benzoxazole analogues before their synthesis. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of the binding interactions predicted by docking. researchgate.net For benzoxazole derivatives, MD simulations can confirm the stability of the compound within the active site of its target protein. nih.gov

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net This allows for the early filtering of candidates that are likely to have poor pharmacokinetic profiles, saving time and resources. benthamdirect.comjcchems.com

This iterative cycle, where computational predictions guide experimental work and experimental results refine computational models, creates a highly efficient workflow for lead optimization. jddhs.com It allows researchers to prioritize the synthesis of the most promising compounds, ultimately accelerating the path from initial hit to a viable drug candidate. beilstein-journals.orgrsc.org

Computational MethodPurposeApplication to Benzoxazole DerivativesKey Finding/Output
Molecular DockingPredict binding mode and affinity of a ligand to a receptorUsed to study interactions with targets like VEGFR-2, DNA gyrase, and COX-2 nih.govnih.govtandfonline.comIdentifies key amino acid residues and interactions (e.g., hydrogen bonds) responsible for binding nih.gov
3D-QSAR (CoMFA/CoMSIA)Relate 3D molecular properties to biological activityDeveloped for anticancer and anti-inflammatory benzoxazoles nih.govtandfonline.comGenerates predictive models and contour maps to guide structural modifications for enhanced activity rsc.org
Molecular Dynamics (MD)Simulate the movement of atoms and molecules over timeConfirms the stability of benzoxazole-protein complexes nih.govresearchgate.netProvides insights into the flexibility and stability of the ligand in the binding pocket nih.gov
ADMET PredictionForecast pharmacokinetic and toxicity propertiesEvaluated for various benzoxazole series to assess drug-likeness benthamdirect.comresearchgate.netFilters compounds with potential liabilities (e.g., poor absorption, toxicity) early in discovery jcchems.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-morpholinobenzo[d]oxazole, and how can reaction parameters be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, morpholine substitution on a chlorinated benzoxazole precursor can be optimized by controlling temperature (e.g., 80–100°C) and using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Catalysts like K₂CO₃ or Et₃N may improve reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity . Yield optimization requires monitoring reaction progress via TLC or HPLC to identify intermediate stability and byproduct formation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., morpholine N-CH₂ peaks at δ ~3.5–3.7 ppm) and confirms aromatic substitution patterns .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities (<1% threshold). Reverse-phase C18 columns with acetonitrile/water mobile phases are standard .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, particularly for polymorph identification .

Q. How does pH and temperature affect the stability of this compound in solution?

  • Methodological Answer : Stability studies should use accelerated degradation protocols:

  • pH Stability : Test buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270–300 nm for benzoxazole derivatives). Acidic conditions (pH <3) may hydrolyze the morpholine ring, while alkaline conditions (pH >10) could cleave the oxazole moiety .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for benzoxazoles) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace morpholine with piperazine ( ) or thiomorpholine to alter lipophilicity and binding affinity.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to modulate electron density in the benzoxazole ring, potentially enhancing interactions with biological targets like kinases or GPCRs .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict electronic properties (HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate target binding .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time). For example, discrepancies in antiproliferative activity may arise from varying ATP concentrations in kinase assays .
  • Purity Verification : Reanalyze disputed samples via HPLC-MS to confirm compound integrity (>98% purity required for reproducibility) .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data, identifying outliers caused by methodological variability .

Q. How can advanced computational methods predict the metabolic pathways of this compound?

  • Methodological Answer :

  • In Silico Metabolism : Tools like MetaSite or Schrödinger’s ADMET Predictor simulate cytochrome P450-mediated oxidation (e.g., morpholine ring hydroxylation) and glucuronidation .
  • Isotope-Labeling Studies : Synthesize ¹³C/¹⁵N-labeled analogs to track metabolic products via LC-MS/MS in hepatocyte models .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural analysis?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion (e.g., sitting-drop method) with solvents like DMSO/water or acetone/hexane to induce slow crystallization .
  • Additive Screening : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal lattice interactions. Single-crystal X-ray diffraction (SC-XRD) at 100 K minimizes thermal motion artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.